molecular formula C15H24O2 B1268416 1-Butyl-4-(diethoxymethyl)benzene CAS No. 83803-80-9

1-Butyl-4-(diethoxymethyl)benzene

Cat. No. B1268416
CAS RN: 83803-80-9
M. Wt: 236.35 g/mol
InChI Key: VZIJDIWCWDYVFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Butyl-4-(diethoxymethyl)benzene and related compounds involves multiple steps, including regioselective [3+3] cyclocondensation, Sonogashira coupling reactions, and other specialized organic synthesis techniques. For instance, a related process includes the diversity-oriented synthesis of 1-hydroxy-2,4-benzodioates through cyclocondensation, demonstrating the versatility and complexity of synthetic routes for similar compounds (Shkoor et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Butyl-4-(diethoxymethyl)benzene, such as 2,5-diethoxy-1,4-bis(3,4-ethylenedioxy-2-thienyl)benzene, reveals significant insights into their geometry and structural characteristics. Crystallographic studies show relative geometries of benzene and thienyl rings, indicating the influence of substituents on ring distortion and alignment (Abboud et al., 1998).

Chemical Reactions and Properties

1-Butyl-4-(diethoxymethyl)benzene undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, the synthesis and liquid crystalline properties of low molecular mass compounds containing similar units demonstrate the potential for forming fluorescent and mesogenic materials, thus indicating a pathway for the development of advanced functional materials (Acierno et al., 2002).

Physical Properties Analysis

The analysis of physical properties, such as liquid crystalline behavior and fluorescence, is crucial for understanding the applications of 1-Butyl-4-(diethoxymethyl)benzene. Studies on similar compounds have shown smectic-like packing at high temperatures and the influence of substituents on mesophase stability and nematic phase appearance, providing a foundation for investigating the physical properties of 1-Butyl-4-(diethoxymethyl)benzene (Acierno et al., 2002).

Chemical Properties Analysis

The chemical properties of 1-Butyl-4-(diethoxymethyl)benzene, such as reactivity towards various organic transformations and potential for forming complex structures, are highlighted by the synthesis of related compounds. For instance, the conversion of 1,4-diketones into para-disubstituted benzenes showcases the chemical reactivity and potential for structural diversification of compounds within this chemical class (Ziffle et al., 2010).

Scientific Research Applications

Synthetic Protocols and Building Blocks

1-Butyl-4-(diethoxymethyl)benzene is highlighted as a precursor in the synthesis of molecular electronics components. Aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, which are structurally similar to 1-Butyl-4-(diethoxymethyl)benzene, are utilized as building blocks for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. This application underscores the utility of such compounds in the field of molecular electronics, offering pathways to advanced materials with potential electronic functionalities (Stuhr-Hansen et al., 2005).

Organoselenium Compounds with Intramolecular Interactions

In the realm of organoselenium chemistry, compounds analogous to 1-Butyl-4-(diethoxymethyl)benzene, such as 1,3-bis(phenylselanylmethyl)benzene derivatives, have been synthesized and characterized. These compounds exhibit intramolecular nonbonding interactions, as evidenced by NMR studies showing coupling between hydrogen, carbon, and selenium atoms. Such interactions are critical for understanding the structural and electronic properties of these molecules, which have implications in materials science and synthetic chemistry (Fragoso et al., 2018).

Ionic Liquids in Catalysis

Research has explored the use of ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate, as unconventional reaction media. These ionic liquids have been employed in Friedel-Crafts sulfonylation reactions, showing enhanced reactivity and almost quantitative yields of diaryl sulfones. This application highlights the role of 1-Butyl-4-(diethoxymethyl)benzene and related compounds in facilitating organic transformations within novel catalytic systems, thereby advancing the field of green chemistry (Nara et al., 2001).

Covalent Organic Frameworks

The synthesis of covalent organic frameworks (COFs) using building blocks structurally akin to 1-Butyl-4-(diethoxymethyl)benzene demonstrates the compound's relevance in constructing porous materials. These COFs, linked through hydrazone bonds, exhibit high crystallinity, chemical and thermal stability, and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Safety And Hazards

Based on the safety data sheets, “1-Butyl-4-(diethoxymethyl)benzene” is a flammable liquid and vapor and can cause skin irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-butyl-4-(diethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-4-7-8-13-9-11-14(12-10-13)15(16-5-2)17-6-3/h9-12,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJDIWCWDYVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232671
Record name 1-Butyl-4-(diethoxymethyl)benzene
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-(diethoxymethyl)benzene

CAS RN

83803-80-9
Record name 1-Butyl-4-(diethoxymethyl)benzene
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Record name 1-Butyl-4-(diethoxymethyl)benzene
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Record name 1-Butyl-4-(diethoxymethyl)benzene
Source EPA DSSTox
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Record name 1-butyl-4-(diethoxymethyl)benzene
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